N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-5-carboxamide
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Overview
Description
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-5-carboxamide is a synthetic compound that belongs to the class of nitrogen-containing heterocycles These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Mechanism of Action
Target of Action
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-5-carboxamide is a novel compound that has been found to have inhibitory activities towards c-Met/VEGFR-2 kinases . These kinases are key targets in the treatment of certain types of cancer .
Mode of Action
The compound interacts with its targets, c-Met and VEGFR-2, by binding to them, which results in the inhibition of their activities . This inhibition can lead to a decrease in the proliferation of cancer cells, as these kinases are often overexpressed in cancerous tissues .
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 by this compound affects several biochemical pathways. These include pathways involved in cell proliferation, survival, and angiogenesis . The downstream effects of this inhibition can lead to a decrease in tumor growth and metastasis .
Result of Action
The result of the action of this compound is a decrease in the growth of cancer cells. In vitro studies have shown that the compound has excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines . Moreover, it has been found to induce the late apoptosis of A549 cells .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-5-carboxamide are largely determined by its triazolopyrazine core. This core is capable of making specific interactions with different target receptors
Cellular Effects
Compounds with similar structures have been shown to have significant effects on cell function . They can influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that triazolopyrazines can bind to various biomolecules, leading to changes in gene expression and enzyme activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-5-carboxamide typically involves multiple steps:
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Formation of the Triazolopyrazine Ring: : This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include hydrazine derivatives and ethoxy-substituted pyrazine compounds. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or dimethylformamide (DMF).
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Attachment of the Indole Moiety: : The indole ring is introduced through a nucleophilic substitution reaction. This step may involve the use of indole-5-carboxylic acid or its derivatives, which react with the triazolopyrazine intermediate in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
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Final Coupling and Purification: : The final product is obtained by coupling the intermediate with an appropriate amine or amide. Purification is typically achieved through recrystallization or chromatographic techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification methods such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the indole moiety. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
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Reduction: : Reduction reactions can target the triazolopyrazine ring or the carboxamide group. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the ethoxy group. Reagents like sodium azide (NaN₃) or thiols can be used under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: NaN₃ in DMF or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the triazolopyrazine ring or carboxamide group.
Substitution: Substituted derivatives at the ethoxy group.
Scientific Research Applications
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-5-carboxamide has several applications in scientific research:
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Medicinal Chemistry: : It is investigated for its potential as an antimicrobial agent, particularly against resistant bacterial strains . Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
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Biological Studies: : The compound is used in studies related to cell signaling and apoptosis. Its ability to modulate specific pathways makes it valuable in cancer research.
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Chemical Biology: : It serves as a probe in chemical biology to study the interactions between small molecules and biological macromolecules.
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Industrial Applications: : The compound’s stability and reactivity make it suitable for use in the synthesis of other complex molecules, which can be used in pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Triazolopyrazine Derivatives: Compounds like pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine have similar core structures but differ in their substituents and biological activities.
Indole Derivatives: Compounds such as indole-3-carboxamides and indole-5-carboxamides share the indole moiety but have different substituents that affect their chemical and biological properties.
Uniqueness
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-5-carboxamide is unique due to its combination of the triazolopyrazine ring and the indole moiety, which confer distinct chemical reactivity and biological activity. This combination allows it to interact with a broader range of biological targets compared to similar compounds.
Properties
IUPAC Name |
N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1H-indole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2/c1-2-25-17-15-22-21-14(23(15)8-7-19-17)10-20-16(24)12-3-4-13-11(9-12)5-6-18-13/h3-9,18H,2,10H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYFAOZBMUUDDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=CC4=C(C=C3)NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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